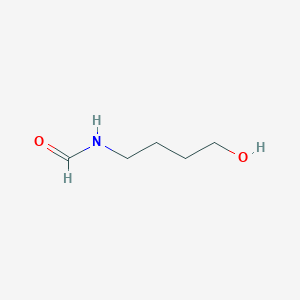
N-(4-hydroxybutyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxybutyl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 4-hydroxybutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)formamide can be achieved through the formylation of 4-hydroxybutylamine. One common method involves the reaction of 4-hydroxybutylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of amines, including 4-hydroxybutylamine . This method offers the advantage of being environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
N-(4-hydroxybutyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-oxobutyl)formamide.
Reduction: The formamide group can be reduced to form N-(4-hydroxybutyl)amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-(4-oxobutyl)formamide
Reduction: N-(4-hydroxybutyl)amine
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
N-(4-hydroxybutyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of formamide-based reactions.
Biology: It is used in the development of in vivo models for studying bladder carcinogenesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cancer research.
作用機序
The mechanism of action of N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In the context of bladder carcinogenesis, its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, acts as an alkylating agent that induces mutations in genes such as p53 and RAS . These mutations lead to the development of urothelial carcinomas, mimicking the progression of human bladder cancer.
類似化合物との比較
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Used in bladder cancer research.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Another compound used to induce bladder cancer in laboratory animals.
N-methyl-N-nitrosourea (MNU): A genotoxic carcinogen used in cancer research.
Uniqueness
N-(4-hydroxybutyl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its applications in cancer research and biodegradable polymer production further highlight its versatility and importance in scientific research.
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
N-(4-hydroxybutyl)formamide |
InChI |
InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
InChIキー |
MPLVDBXVAKMPPL-UHFFFAOYSA-N |
正規SMILES |
C(CCO)CNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


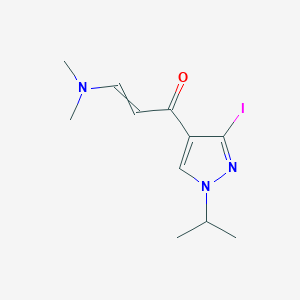
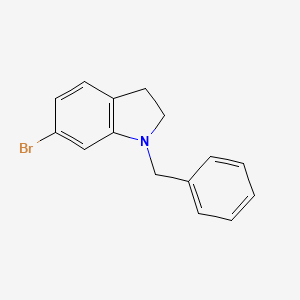
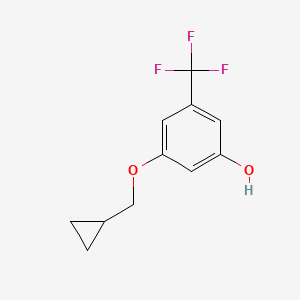
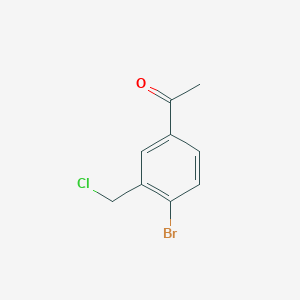
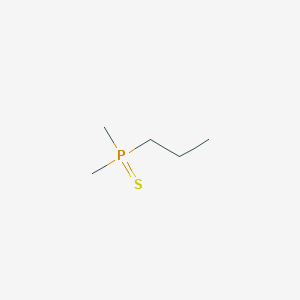
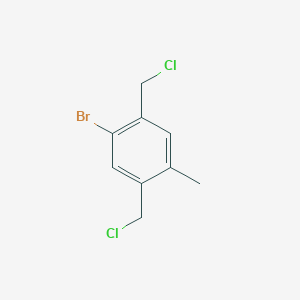

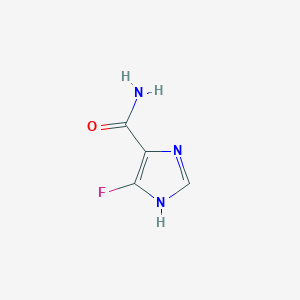
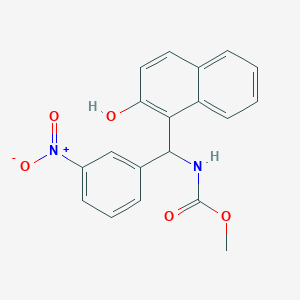



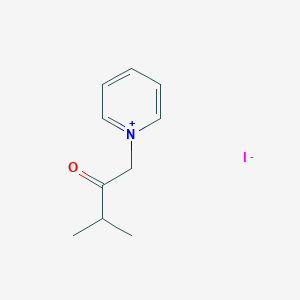
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
